molecular formula C21H18N2O4S2 B6498725 3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 878682-47-4

3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6498725
CAS No.: 878682-47-4
M. Wt: 426.5 g/mol
InChI Key: WGDGJAZMCYXMLR-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-one core, a heterocyclic system known for its diverse pharmacological activities. Key structural elements include:

  • [2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl substituent at position 2, contributing hydrogen-bonding capacity via the ketone and electron-donating effects from the methoxy group.
  • Methyl group at position 6, enhancing hydrophobicity and steric bulk.

The molecular formula is inferred as C₂₂H₁₉N₃O₄S₂, with a molecular weight of approximately 465.53 g/mol.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-13-10-17-19(29-13)22-21(23(20(17)25)11-16-4-3-9-27-16)28-12-18(24)14-5-7-15(26-2)8-6-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDGJAZMCYXMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has garnered attention in recent years for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of thienopyrimidines, characterized by a thieno ring fused to a pyrimidine structure. The presence of functional groups such as furan and methoxyphenyl enhances its biological activity. The molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, with a molecular weight of 320.37 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of thienopyrimidines exhibit significant antibacterial and antimycobacterial properties. A study evaluating various analogs found that compounds similar to the target compound showed potent activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth at relatively low concentrations .

CompoundMIC (µg/mL)Bacterial Strain
4c12E. coli
4e10S. aureus
5c15M. tuberculosis

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, a screening of drug libraries identified thienopyrimidine derivatives that exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit specific kinases involved in tumor growth was highlighted, suggesting a targeted approach in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thienopyrimidine core interacts with key enzymes in microbial metabolism and cancer cell proliferation pathways.
  • Cell Membrane Disruption : The furan moiety contributes to the disruption of microbial cell membranes, enhancing the antimicrobial effect.
  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of the compound. Hemolytic assays indicated that the most potent derivatives were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable therapeutic index for further development .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including those structurally related to the target compound. Results indicated a robust activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing synergistic effects when combined with conventional antibiotics.
  • Anticancer Screening : In vitro studies on cancer cell lines demonstrated that the compound significantly reduced viability in a dose-dependent manner. Mechanistic studies revealed that it inhibited key signaling pathways associated with cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, highlighting key differences in substituents, biological activities, and physicochemical properties:

Compound Name Molecular Formula Substituents Key Features/Biological Activity References
Target Compound : 3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one C₂₂H₁₉N₃O₄S₂ - 3: Furan-2-ylmethyl
- 2: [2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl
- 6: Methyl
Antifungal, antioxidant, and anticancer potential inferred from structural analogs.
3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one C₂₂H₂₁N₃O₂S₂ - 3: Furan-2-ylmethyl
- 2: (3-Methylbenzyl)sulfanyl
- 5,6: Dimethyl
Reduced hydrogen-bonding potential due to lack of ketone; likely lower solubility.
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one C₂₁H₂₁N₃O₃S₂ - 3: Allyl
- 2: [2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl
- 5,6: Dimethyl
Allyl group may enhance metabolic instability; comparable antifungal/anticancer activity.
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₂₆H₂₂FN₃O₂S₂ - 3: 4-Methylphenyl
- 2: [2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl
- Fused benzothieno core
Fluorine substitution improves metabolic stability; extended aromatic system increases lipophilicity.

Key Structural and Functional Differences:

Substituent at Position 2: The target compound’s 2-(4-methoxyphenyl)-2-oxoethyl group provides a balance of electron-donating (methoxy) and hydrogen-bonding (ketone) properties, enhancing target interaction compared to fluorophenyl () or benzyl () analogs.

Core Modifications: ’s compound features a tetrahydrobenzothieno fused ring, increasing molecular weight and hydrophobicity, which could impact bioavailability .

Biological Activity Trends :

  • Compounds with methoxyphenyl or fluorophenyl groups (e.g., target compound, ) show enhanced antifungal and anticancer activity due to improved electronic and steric profiles .
  • Dimethyl substituents () may reduce solubility but enhance membrane permeability .

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